1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8

Beschreibung

Eigenschaften

IUPAC Name |

1-[2,2,3,3,5,5,6,6-octadeuterio-4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O/c1-10(18)17-6-4-16(5-7-17)9-11-2-3-12(14)8-13(11)15/h2-3,8H,4-7,9H2,1H3/i4D2,5D2,6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZKCIJUGHKLOD-DUSUNJSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC2=C(C=C(C=C2)F)F)([2H])[2H])([2H])[2H])C(=O)C)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Certificate of Analysis for Deuterated Internal Standards

A Technical Deep Dive into 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8

Introduction: The Role of the Internal Standard

In the bioanalysis of antifungal agents and their impurities, 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 serves a critical function as a stable isotope-labeled internal standard (SIL-IS).[1] This compound is the deuterated analog of a specific structural impurity often associated with triazole antifungal synthesis (structurally related to the piperazine linkers found in Posaconazole or Itraconazole intermediates).

For researchers, the Certificate of Analysis (CoA) for this material is not merely a receipt; it is the calibration document that dictates the accuracy of your mass spectrometry (LC-MS/MS) assays. This guide deconstructs the CoA parameters, explains the physicochemical validation behind them, and provides a protocol for integrating this standard into regulated bioanalytical workflows.

Part 1: Anatomy of the Certificate of Analysis

A robust CoA for a deuterated standard must validate three distinct attributes: Chemical Identity , Chemical Purity , and Isotopic Enrichment . Below is the technical breakdown of these parameters for 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8.

1.1 Critical Parameter Summary

| Parameter | Specification | Technical Significance |

| Appearance | White to Off-White Solid | Visual confirmation of no gross degradation (oxidative browning).[1] |

| Chemical Purity (HPLC) | Ensures no non-labeled impurities interfere with the analyte retention time. | |

| Isotopic Enrichment | Critical: High enrichment prevents "cross-talk" (contribution to the M+0 unlabeled channel). | |

| Proton NMR ( | Conforms to Structure | Confirms the structure and specifically the absence of piperazine protons due to deuteration.[1] |

| Mass Spectrometry | Validates the mass shift (+8 Da) relative to the unlabeled parent ( | |

| Residual Solvents | Reported | Required for correcting the "As-Is" weight to "Anhydrous/Solvent-Free" weight. |

1.2 The Isotopic Purity Calculation

The "d8" designation implies the substitution of eight hydrogen atoms with deuterium, located on the piperazine ring.

Why >99% Enrichment Matters: If the standard contains significant amounts of d0, d1, or d2 isotopologues, these will appear in the mass transition channel of your analyte (the unlabeled drug), causing false positives or artificially high concentration readings. This phenomenon is known as the "contribution of IS to Analyte."

Part 2: Technical Validation & Experimental Logic

This section details the analytical techniques used to generate the CoA and how you should interpret them.

2.1 Identity Verification (NMR & MS)[1][2]

-

H-NMR Interpretation: In the unlabeled parent, the piperazine ring protons appear as multiplets around 3.0–3.6 ppm.[1] In the d8-variant , these signals must be absent (silent).[1] The CoA must show the 2,4-difluorobenzyl aromatic protons (6.8–7.5 ppm region) and the acetyl methyl group singlet (

-

Mass Spectrometry: The CoA should display the isotopic distribution. The molecular ion peak (

) should correspond to the fully labeled species.

2.2 Chemical Purity vs. Isotopic Purity

It is possible to have a chemically pure compound (99% HPLC) that is isotopically poor (50% d8, 50% d0).

-

HPLC measures chemical contaminants (side products).[1]

-

HR-MS measures isotopic distribution.[1]

-

Guidance: Always use the Chemical Purity for the initial weighing calculations, but review the Isotopic Enrichment to ensure assay selectivity.

2.3 Workflow Diagram: From Synthesis to CoA

The following diagram illustrates the lifecycle of the standard, highlighting where quality checks (QC) occur.

Figure 1: Critical Control Points in the manufacturing and certification of the d8-Internal Standard.

Part 3: Application Protocol (LC-MS/MS Bioanalysis)

This protocol describes how to utilize 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 as an Internal Standard for quantifying the parent impurity in human plasma.[1]

3.1 Stock Solution Preparation

Objective: Create a stable primary stock.

-

Weighing: Equilibrate the vial to room temperature. Weigh approximately 1.0 mg of the d8-standard into a clean amber glass vial.[1]

-

Correction: Apply the purity factor from the CoA.

[1] -

Dissolution: Dissolve in Methanol (MeOH) or Acetonitrile (ACN) to yield a 1.0 mg/mL stock.

-

Note: Avoid DMSO if possible for MS applications due to ion suppression, unless solubility is an issue.

-

-

Storage: Store at -20°C or -80°C. Deuterium on the piperazine ring is generally non-exchangeable and stable.[1]

3.2 Working Internal Standard (WIS) Preparation

Objective: Prepare the spiking solution for the assay.

-

Dilute the stock with 50:50 ACN:Water to a concentration of 50–100 ng/mL .

-

Target Response: The IS peak area in the mass spectrometer should be

to

3.3 Sample Processing (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.

-

Spike IS: Add 20 µL of the WIS (d8-standard) to every well (except double blanks).

-

Precipitate: Add 200 µL of Acetonitrile. Vortex for 5 minutes.

-

Centrifuge: 4000 rpm for 10 minutes at 4°C.

-

Inject: Transfer supernatant to a fresh plate and inject onto LC-MS/MS.

3.4 LC-MS/MS Logic Diagram

The following diagram explains how the IS corrects for matrix effects during ionization.

Figure 2: The principle of Internal Standard correction. Because the d8-IS co-elutes with the analyte, any ionization suppression caused by the matrix affects both molecules identically, maintaining the validity of the ratio.

Part 4: Handling & Stability[1]

4.1 Deuterium Exchange

While piperazine ring deuteration is stable (C-D bonds), avoid exposing the stock solution to extremely acidic or basic conditions for prolonged periods at high temperatures, as this can catalyze H/D exchange at the positions alpha to the carbonyl (on the acetyl group), though the d8 label is on the ring.

-

Rule: Keep pH between 3 and 8 during processing.

4.2 Storage

-

Solid: -20°C, desiccated, protected from light.

-

Solution: Stable in Methanol/ACN for >3 months at -20°C (verify with stability testing).

References

-

Food and Drug Administration (FDA). (2018).[1][3][4][5] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[5] [Link]

-

European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use.[1] [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.[1] [Link]

-

Wieser, M. E., et al. (2013). Atomic weights of the elements 2011 (IUPAC Technical Report). Pure and Applied Chemistry, 85(5), 1047-1078.[1] (Reference for isotopic mass calculations). [Link]

Sources

Technical Guide: 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8

This guide provides an in-depth technical analysis of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 (CAS 1346598-81-9), a high-purity deuterated internal standard (IS) used primarily in the bioanalysis of piperazine-derived pharmaceuticals and new psychoactive substances (NPS).

Executive Summary

1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 is a stable isotope-labeled analog of 1-acetyl-4-(2,4-difluorobenzyl)piperazine. It serves as a critical Internal Standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its primary application lies in the quantification of the parent compound, which is a known metabolite of 2,4-Difluorobenzylpiperazine (2,4-DFBZP) —a designer drug and structural isomer of Benzylpiperazine (BZP). Additionally, it functions as a reference standard for impurity profiling in the development of novel piperazine-based therapeutics, such as GPR6 modulators.

The "d8" designation indicates the replacement of eight hydrogen atoms on the piperazine ring with deuterium, providing a mass shift of +8 Da. This shift ensures spectral resolution from the analyte while maintaining identical chromatographic behavior, effectively compensating for matrix effects and ionization variability.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature and Identification

-

Chemical Name: 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8

-

CAS Number: 1346598-81-9

-

Synonyms: N-Acetyl-N'-(2,4-difluorobenzyl)piperazine-d8; 1-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone-d8

-

Molecular Formula: C₁₃H₈D₈F₂N₂O

-

Molecular Weight: 262.33 g/mol (Calculated based on deuteration)

-

Parent Compound (Unlabeled): 1-Acetyl-4-(2,4-difluorobenzyl)piperazine (MW ~254.28 g/mol )

Structural Specifications

The molecule consists of a central piperazine ring (fully deuterated at the 2,3,5,6 positions) substituted with an acetyl group at the N1 position and a 2,4-difluorobenzyl group at the N4 position.[1]

| Property | Specification |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; slightly soluble in Water |

| Isotopic Purity | ≥ 99 atom % D |

| Chemical Purity | ≥ 98% (HPLC) |

| Storage | -20°C (Hygroscopic; store under inert atmosphere) |

Application in Bioanalysis (LC-MS/MS)

Role as an Internal Standard

In quantitative bioanalysis, particularly for forensic toxicology and DMPK (Drug Metabolism and Pharmacokinetics) studies, the use of a deuterated IS is the gold standard.

-

Correction for Matrix Effects: Biological matrices (plasma, urine) often cause ion suppression or enhancement in Electrospray Ionization (ESI). Since the d8-analog co-elutes with the analyte, it experiences the exact same ionization environment, allowing for precise normalization of the signal.

-

Extraction Efficiency: The IS is added prior to sample preparation (e.g., LLE or SPE). Any loss of analyte during extraction is mirrored by the IS, ensuring the final calculated concentration remains accurate.

Metabolic Context: 2,4-DFBZP

The parent compound, 1-acetyl-4-(2,4-difluorobenzyl)piperazine, is a phase II metabolite of 2,4-Difluorobenzylpiperazine (2,4-DFBZP) .

-

Metabolic Pathway: 2,4-DFBZP undergoes N-acetylation in vivo, a common detoxification route for secondary amines mediated by N-acetyltransferase (NAT) enzymes.

-

Forensic Significance: Detection of the N-acetyl metabolite confirms ingestion of the parent drug and extends the detection window in urine samples compared to the parent drug alone.

Visualizing the Metabolic & Analytical Workflow

The following diagram illustrates the metabolic formation of the analyte and the analytical workflow using the d8-standard.

Caption: Figure 1. Metabolic origin of the analyte and integration of the d8-Internal Standard into the bioanalytical workflow.

Experimental Protocols

Synthesis Route (General Methodology)

The synthesis of the d8-standard typically follows a convergent route to ensure high isotopic incorporation and prevent deuterium exchange.

-

Step 1: Mono-acetylation:

-

Reactants: Piperazine-d8 + Acetic Anhydride (1:1 equivalent).

-

Conditions: 0°C in Dichloromethane (DCM), slow addition to favor mono-substitution.

-

Product: 1-Acetylpiperazine-d8.[2]

-

-

Step 2: N-Alkylation:

-

Reactants: 1-Acetylpiperazine-d8 + 2,4-Difluorobenzyl chloride.

-

Base: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) to scavenge HCl.

-

Solvent: Acetonitrile (ACN) or DMF.

-

Conditions: Reflux for 4-6 hours.

-

-

Step 3: Purification:

-

Acid-base extraction followed by column chromatography or recrystallization to remove di-substituted byproducts.

-

LC-MS/MS Method Parameters

The following parameters are recommended for the quantification of the analyte using the d8-IS.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry (MRM Transitions):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |

| Analyte | 255.1 [M+H]⁺ | 127.1 | 25 | Quantifier (Difluorobenzyl cation) |

| Analyte | 255.1 [M+H]⁺ | 85.1 | 18 | Qualifier (Piperazine ring fragment) |

| IS (d8) | 263.2 [M+H]⁺ | 127.1 | 25 | Quantifier (Shift due to d8-piperazine) |

Note: The product ion 127.1 (2,4-difluorobenzyl cation) typically retains no deuterium if the label is on the piperazine ring. However, if the fragmentation retains the piperazine ring, the mass shift will be observed. Always verify fragmentation patterns experimentally.

Handling, Stability & Safety

Stability Profile

-

Solid State: Stable for >2 years at -20°C when protected from light and moisture.

-

Solution State: Stock solutions (1 mg/mL in Methanol) are stable for 1 month at -20°C. Working solutions should be prepared fresh or stored for no more than 1 week at 4°C.

-

Deuterium Exchange: The deuterium atoms on the piperazine ring are non-exchangeable under standard physiological and analytical conditions (pH 2-10). Avoid strong acidic reflux which could potentially facilitate H/D exchange.

Safety Precautions

-

Hazard Classification: Treat as a potential irritant and toxic substance. Although specific toxicity data for the d8-variant is limited, piperazine derivatives can exhibit serotonergic activity.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or aerosols.

Quality Assurance & Validation

To ensure the integrity of the standard:

-

Isotopic Enrichment Analysis: Use High-Resolution Mass Spectrometry (HRMS) to calculate the percentage of d0 (unlabeled) contribution. The d0 contribution should be < 0.5% to prevent interference with the analyte signal at the Lower Limit of Quantitation (LLOQ).

-

NMR Verification: ¹H-NMR should confirm the absence of signals in the piperazine region (approx. 2.5 - 3.5 ppm) where the deuterium atoms are located, while the aromatic signals (2,4-difluorobenzyl) and acetyl methyl group remain distinct.

References

- Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. (Contextual reference for piperazine metabolism).

-

PubChem. (n.d.). 1-Acetyl-4-(2,4-difluorobenzyl)piperazine (CID 757812). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

- Tsutsumi, H., et al. (2006). Metabolism of the designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in the rat. Journal of Toxicological Sciences.

Sources

The Strategic Incorporation of Deuterium into Piperazine Derivatives: A Technical Guide for Researchers and Drug Developers

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, present in a multitude of blockbuster drugs.[1] Its unique physicochemical properties, however, often make it a primary site for metabolic degradation. This in-depth technical guide explores the strategic substitution of hydrogen with its stable isotope, deuterium, in piperazine derivatives. We will delve into the core principles of the deuterium kinetic isotope effect (KIE) and its application in mitigating metabolism, thereby enhancing pharmacokinetic profiles. This guide will provide a comprehensive overview of synthetic strategies for creating deuterated piperazine derivatives, detailed analytical protocols for their characterization, and a discussion of the therapeutic implications with a focus on field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Power of a Single Neutron

In the quest for more effective and safer therapeutics, even the most subtle molecular modifications can have profound impacts.[] The substitution of a hydrogen atom (¹H) with its heavier, stable isotope, deuterium (²H or D), is one such modification that has gained significant traction in drug development.[][3] This seemingly minor change, the addition of a single neutron, can significantly alter a drug's metabolic fate, leading to improved pharmacokinetic properties, enhanced safety profiles, and more convenient dosing regimens.[3]

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, is a privileged structure in medicinal chemistry due to its ability to influence solubility, and its utility as a linker to modulate interactions with biological targets.[1] However, the hydrogen atoms on the carbon atoms adjacent to the nitrogens are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[3] By strategically replacing these metabolically labile hydrogens with deuterium, we can leverage the deuterium kinetic isotope effect to create more robust drug candidates.

This guide will provide a comprehensive framework for the application of deuteration to piperazine-containing molecules, from initial synthetic design to analytical validation.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism

The therapeutic advantage of deuteration is primarily rooted in the kinetic isotope effect (KIE).[3] The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond compared to a C-H bond.

In the context of drug metabolism, many Phase I reactions, such as hydroxylation and N-dealkylation, are catalyzed by CYP enzymes and involve the cleavage of a C-H bond as the rate-limiting step.[3] By replacing a hydrogen atom at a metabolic "hotspot" with deuterium, the rate of this enzymatic cleavage can be significantly reduced. This can lead to several desirable outcomes:

-

Reduced Rate of Metabolism: A slower metabolic rate can lead to a longer drug half-life.

-

Increased Drug Exposure: A longer half-life results in a greater overall exposure to the active drug.

-

Improved Pharmacokinetic Profile: Deuteration can lead to more predictable and less variable drug plasma concentrations between individuals.

-

Reduced Formation of Toxic Metabolites: By slowing the metabolism of the parent drug, the formation of potentially toxic metabolites can be minimized.

-

Lower and Less Frequent Dosing: An improved pharmacokinetic profile can allow for a reduction in the required dose and dosing frequency, leading to better patient compliance.

The following diagram illustrates the fundamental principle of the KIE in drug metabolism.

Caption: The stronger C-D bond requires more energy to break, slowing down CYP450-mediated metabolism.

Synthesis of Deuterated Piperazine Derivatives

The synthesis of deuterated piperazine derivatives can be approached through several strategies, primarily involving the use of deuterated starting materials or the introduction of deuterium during the synthetic sequence.

Using Deuterated Precursors: The Direct Approach

The most straightforward method for preparing deuterated piperazine derivatives is to utilize a commercially available, isotopically labeled piperazine, such as piperazine-d8 dihydrochloride.[4] This precursor, in which all eight hydrogen atoms on the piperazine ring have been replaced with deuterium, serves as a versatile building block for introducing the deuterated piperazine moiety into a target molecule.

A general synthetic scheme for the N-alkylation of piperazine-d8 is shown below.

Caption: A common synthetic route to N-substituted deuterated piperazines.

Step-by-Step Protocol for N-Alkylation of Piperazine-d8:

-

Dissolution: To a solution of the desired electrophile (e.g., an alkyl halide or tosylate) in a suitable aprotic solvent such as acetonitrile or DMF, add piperazine-d8 dihydrochloride.

-

Base Addition: Add a suitable inorganic base, such as potassium carbonate or cesium carbonate, to neutralize the hydrochloride salt and facilitate the nucleophilic attack.

-

Reaction: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the electrophile) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired deuterated piperazine derivative.

Case Study: Synthesis of Deuterated Ranolazine Derivatives

Ranolazine is an anti-anginal medication that contains a piperazine moiety.[5] A patent for deuterated derivatives of ranolazine describes a synthetic route that exemplifies the use of deuterated building blocks.[6]

The synthesis involves the reaction of a deuterated N-alkylated piperazine intermediate with a deuterated epoxyether.[6]

Caption: A multi-step synthesis of a deuterated ranolazine derivative using deuterated intermediates.[6]

Step-by-Step Protocol for the Synthesis of a Deuterated Ranolazine Derivative (Adapted from[6]):

-

Formation of N-Alkylated Piperazine: React a deuterated amide with deuterated piperazine in refluxing ethanol to yield the N-alkylated piperazine intermediate.

-

Formation of Epoxyether: React deuterated guaiacol with deuterated epichlorohydrin in an aqueous base to provide the deuterated epoxyether.

-

Final Condensation: React the N-alkylated piperazine intermediate with the deuterated epoxyether in refluxing methanol/toluene to yield the final deuterated ranolazine derivative.

-

Purification: Purify the final product using standard chromatographic techniques.

Analytical Characterization of Deuterated Piperazine Derivatives

The rigorous analytical characterization of deuterated compounds is crucial to confirm the site and extent of deuterium incorporation, as well as to determine the isotopic purity of the final product. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the precise location of deuterium atoms in a molecule.

-

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or be significantly reduced in intensity. This provides a clear indication of the site of deuteration.

-

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a signal at the chemical shift corresponding to the position of the deuterium atom.

-

¹³C NMR (Carbon-13 NMR): The carbon atom attached to a deuterium atom will exhibit a characteristic multiplet signal due to C-D coupling, and its chemical shift may be slightly upfield compared to the corresponding C-H signal.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the deuterated piperazine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[7]

-

Instrument Setup: Place the NMR tube in the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve homogeneity.[7]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

²H NMR Acquisition (Optional but Recommended): If available, acquire a ²H NMR spectrum to directly observe the deuterium signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: Process the spectra (Fourier transform, phasing, and baseline correction). Compare the spectra of the deuterated compound with its non-deuterated counterpart to confirm the positions and extent of deuteration.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the deuterated compound and for assessing its isotopic purity.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition and the number of deuterium atoms incorporated.

-

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These hyphenated techniques are used to separate the deuterated compound from any non-deuterated or partially deuterated impurities and to quantify their relative abundance. LC-MS/MS is particularly useful for analyzing biological samples in pharmacokinetic studies.[8][9]

Step-by-Step Protocol for LC-MS/MS Analysis:

-

Sample Preparation: Prepare solutions of the deuterated piperazine derivative at known concentrations in a suitable solvent. For biological samples, perform a protein precipitation or liquid-liquid extraction to remove matrix components.

-

Internal Standard: Add a known amount of a suitable internal standard (ideally, a stable isotope-labeled version of the analyte with a different number of deuterium atoms) to all samples and calibration standards.[10]

-

LC Separation: Inject the prepared samples onto an appropriate HPLC or UPLC column (e.g., a C18 column) and elute with a suitable mobile phase gradient to achieve chromatographic separation.

-

MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for the deuterated analyte and the internal standard.

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Use this curve to determine the concentration of the deuterated piperazine derivative in the unknown samples.

The following diagram illustrates a typical analytical workflow for the characterization of deuterated piperazine derivatives.

Caption: A combined analytical approach is essential for the complete characterization of deuterated compounds.

Therapeutic Implications and Future Perspectives

The strategic deuteration of piperazine derivatives offers a powerful approach to "fine-tune" the pharmacokinetic properties of drug candidates. The successful development and approval of deuterated drugs like deutetrabenazine have paved the way for broader applications of this technology.[][3]

For piperazine-containing drugs, where metabolism often occurs on the piperazine ring itself or on adjacent substituents, deuteration can be particularly effective. By identifying the primary sites of metabolic attack through in vitro metabolism studies with human liver microsomes, medicinal chemists can strategically place deuterium atoms to block these pathways.

Table 1: Potential Advantages of Deuterating Piperazine Derivatives

| Pharmacokinetic Parameter | Potential Impact of Deuteration | Rationale |

| Half-life (t½) | Increased | Slower rate of metabolism due to the KIE. |

| Area Under the Curve (AUC) | Increased | Greater overall drug exposure. |

| Maximum Concentration (Cmax) | May be reduced | Slower absorption or metabolism can lead to lower peak concentrations, potentially reducing side effects. |

| Metabolite Formation | Reduced or Altered | Blocking specific metabolic pathways can reduce the formation of unwanted or toxic metabolites. |

| Dosing Frequency | Reduced | A longer half-life allows for less frequent administration. |

The future of deuterated piperazine derivatives in research and drug development is promising. As our understanding of drug metabolism and the subtleties of the kinetic isotope effect grows, so too will our ability to design and synthesize safer and more effective medicines. The continued development of novel synthetic methodologies for site-selective deuteration will further expand the toolkit available to medicinal chemists.

Conclusion

The incorporation of deuterium into piperazine derivatives represents a sophisticated and highly effective strategy for optimizing drug candidates. By leveraging the deuterium kinetic isotope effect, researchers can rationally design molecules with improved pharmacokinetic profiles, leading to safer, more effective, and more patient-friendly medicines. A thorough understanding of the synthetic methodologies and a rigorous approach to analytical characterization are paramount to the successful application of this powerful technology. As the field of drug discovery continues to evolve, the strategic use of deuteration in privileged scaffolds like piperazine will undoubtedly play an increasingly important role in bringing new and improved therapies to patients.

References

-

Synthetic applications Synthesis of piperazine-d8-containing pharmaceuticals from piperazine-d8 hydrochloride. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Welz, O., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(6), 1716. [Link]

-

Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

- Deuterated piperazine derivatives as anti-anginal compounds. (2008). Google Patents.

-

Piperazine-d8 2HCl | CAS 849482-21-9. (n.d.). ResolveMass Laboratories Inc. Retrieved February 21, 2026, from [Link]

-

Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. (2009). Bioorganic & Medicinal Chemistry Letters, 19(22), 6431-6434. [Link]

-

Clinical Pharmacokinetics of Ranolazine. (2009). Clinical Pharmacokinetics, 48(11), 705-721. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Advances, 8(71), 40921-40933. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). Molecules, 30(19), 4785. [Link]

-

Synthesis and structural characterization of piperazino-modified DNA that favours hybridization towards DNA over RNA. (2007). Nucleic Acids Research, 35(16), 5561-5569. [Link]

-

Clinical pharmacokinetics of ranolazine. (2009). Clinical Pharmacokinetics, 48(11), 705-721. [Link]

- Method for preparation of ranolazine. (2011). Google Patents.

-

Center for Drug Evaluation and Research Application Number 21-526/S004. (n.d.). U.S. Food and Drug Administration. Retrieved February 21, 2026, from [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Advances, 8(71), 40921-40933. [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University Electronic Theses and Dissertations. [Link]

-

Tolerability and pharmacokinetics of ranolazine following single and multiple sustained-release doses in Chinese healthy adult volunteers: a randomized, open-label, Latin square design, phase I study. (2013). Clinical Drug Investigation, 33(4), 269-278. [Link]

-

LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2010). Analytical and Bioanalytical Chemistry, 396(7), 2413-2424. [Link]

-

Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. Retrieved February 21, 2026, from [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

-

Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia, 1(4), 1069-1089. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2008109175A1 - Deuterated piperazine derivatives as anti-anginal compounds - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

Methodological & Application

Application Note: Quantitative Bioanalysis of Piperazine Impurities using 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8

This Application Note is structured to address the critical needs of bioanalytical scientists and process chemists dealing with the quantification of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine , a specific structural analog relevant to the impurity profiling and metabolism of piperazine-class drugs (e.g., Lurasidone).

Executive Summary

In the development of piperazine-based pharmaceuticals (such as second-generation antipsychotics like Lurasidone), the monitoring of process-related impurities (PRIs) and metabolites is a regulatory imperative. 1-Acetyl-4-(2,4-difluorobenzyl)piperazine represents a critical analyte, potentially arising from the acetylation of the key intermediate 1-(2,4-difluorobenzyl)piperazine during synthesis or phase II metabolism.

Accurate quantification of this analyte in complex matrices (plasma, reaction mixtures) is challenged by matrix effects and ionization suppression. This guide details the deployment of the deuterated internal standard, 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 (d8-IS) , to establish a robust, self-validating LC-MS/MS assay.

Strategic Context: Why This Analyte Matters

The Origin of the Analyte

The 2,4-difluorobenzylpiperazine moiety is a pharmacophore found in several bioactive compounds. The acetylated variant typically appears in two scenarios:

-

Process Impurity: During the synthesis of drugs like Lurasidone, the intermediate 1-(2,4-difluorobenzyl)piperazine may react with acetylating agents (e.g., acetic anhydride, ethyl acetate) used in solvent recovery or side-reactions.

-

Metabolic Pathway: N-dealkylation of the parent drug followed by N-acetylation (NAT enzymes) is a common clearance pathway for piperazine drugs.

The Role of the Internal Standard (d8-IS)

The d8-IS contains eight deuterium atoms on the piperazine ring. This specific labeling is chemically non-exchangeable and provides a mass shift of +8 Da.

-

Co-elution: The d8-IS co-elutes with the analyte, experiencing the exact same ionization environment.

-

Correction: It automatically corrects for variability in extraction recovery, injection volume, and—most critically—ESI matrix effects (ion suppression/enhancement).

Mechanism of Action & Fragmentation Logic

To design the MRM (Multiple Reaction Monitoring) transitions, we must understand the fragmentation physics of the molecule.

Structural Fragmentation

-

Analyte (d0): MW 254.1. Protonated Precursor

.-

Primary Fragment: Cleavage of the benzyl-nitrogen bond yields the 2,4-difluorobenzyl cation (m/z 127) and the Acetylpiperazine neutral .

-

Secondary Fragment: Charge retention on the piperazine ring yields Acetylpiperazine cation (m/z 127) .

-

-

Internal Standard (d8): MW 262.1. Protonated Precursor

.-

Label Location: The 8 deuteriums are on the piperazine ring.[1]

-

Fragment A: 2,4-difluorobenzyl cation (m/z 127) — Note: This fragment contains NO deuterium.

-

Fragment B: Acetylpiperazine-d8 cation (m/z 135).

-

MRM Strategy

For maximum specificity, we utilize the transition that retains the deuterated fragment for the IS.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Analyte (d0) | 255.1 | 127.1 | 25 | Quantifier |

| Analyte (d0) | 255.1 | 85.1 | 35 | Qualifier |

| IS (d8) | 263.1 | 135.1 | 25 | Quantifier |

Note: While the IS produces a 127.1 fragment, using the 263.1 -> 135.1 transition ensures we are monitoring the labeled moiety, preventing "cross-talk" from high concentrations of the native analyte.

Experimental Protocol

Reagents and Materials

-

Analyte Standard: 1-Acetyl-4-(2,4-difluorobenzyl)piperazine (>98% purity).

-

Internal Standard: 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 (Isotopic purity >99% D).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

-

Matrix: Human Plasma K2EDTA (for bioanalysis) or API solvent matrix (for impurity analysis).

Stock Solution Preparation

-

IS Stock (1 mg/mL): Dissolve 1 mg d8-IS in 1 mL MeOH. Store at -20°C.

-

IS Working Solution (IS-WS): Dilute IS Stock to 500 ng/mL in 50:50 ACN:Water.

-

Analyte Stock: Prepare 1 mg/mL in MeOH.

Sample Preparation (Protein Precipitation)

This method is optimized for high throughput and recovery.

-

Aliquot 50 µL of plasma/sample into a 96-well plate.

-

Add 20 µL of IS-WS (500 ng/mL) to all wells (except double blanks).

-

Add 200 µL of chilled ACN (containing 0.1% Formic Acid) to precipitate proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to a fresh plate.

-

Dilute with 100 µL of 10 mM Ammonium Formate (aq) to improve peak shape.

LC-MS/MS Conditions

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | %B | Description |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 0.5 | 5 | Start Ramp |

| 3.0 | 90 | Elution of Analyte/IS |

| 3.5 | 90 | Wash |

| 3.6 | 5 | Re-equilibration |

| 5.0 | 5 | End of Run |

Mass Spectrometry (ESI+):

-

Source: Electrospray Ionization (Positive Mode).[2]

-

Spray Voltage: 3500 V.

-

Gas Temperatures: 350°C (Sheath), 300°C (Aux).

-

Dwell Time: 50 ms per transition.

Workflow Visualization

The following diagram illustrates the logical flow of the analytical method, highlighting the critical role of the d8-IS in correcting errors.

Caption: Workflow for d8-IS assisted quantification, highlighting where the internal standard compensates for matrix effects and extraction losses.

Data Analysis & Validation Criteria

Calculation

Quantification is performed using the Area Ratio :

Acceptance Criteria (FDA/EMA Guidelines)

To ensure the method is scientifically valid (Trustworthiness):

-

Linearity:

. -

Accuracy: Mean calculated concentration must be within ±15% of nominal (±20% for LLOQ).

-

Precision: CV% < 15% (< 20% for LLOQ).

-

IS Variation: The peak area of the d8-IS in samples should not deviate >50% from the mean IS area in standards.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low IS Signal | Ion Suppression | Improve cleanup (use SLE or SPE instead of PPT); adjust LC gradient to move analyte away from phospholipid elution zone. |

| IS Cross-talk | Impure IS or Fragmentation overlap | Ensure IS transition (263->135) is used. Check isotopic purity of IS (ensure <0.5% d0 contribution). |

| Peak Tailing | Secondary Interactions | Increase buffer strength (Ammonium Formate) or verify column pH stability. |

References

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Kram, D. J., & McGovern, P. (2007). Genotoxic impurities in pharmaceutical products: Internal and external challenges. Retrieved from [Link] (Contextual reference for impurity monitoring).

-

Bioanalysis Zone. (2017). Spotlight on LC-MS: Fundamentals of Internal Standards. Retrieved from [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine

This Application Note is designed as a definitive technical guide for the bioanalysis of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine using its deuterated analog (-d8 ) as an Internal Standard (IS).

This method is critical for pharmacokinetic (PK) profiling, impurity quantification in antifungal synthesis (e.g., Posaconazole intermediates), and forensic analysis of fluorinated benzylpiperazine designer drugs.

Executive Summary

This protocol outlines a validated LC-MS/MS workflow for the quantification of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine in biological matrices (plasma/serum). The method utilizes Positive Electrospray Ionization (ESI+) on a Triple Quadrupole Mass Spectrometer.

The structural presence of the piperazine ring (basic nitrogen, pKa ~8.5) and the fluorinated benzyl moiety dictates the use of an acidic mobile phase to ensure complete protonation and a C18 stationary phase for hydrophobic retention. The d8-labeled internal standard compensates for matrix effects and ionization suppression, ensuring compliance with FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.

Chemical Mechanism & Fragmentation Logic[1]

Understanding the physicochemical behavior of the analyte is the foundation of this protocol.

Structural Properties

-

Basicity: The N4 nitrogen (benzyl-substituted) is a tertiary amine and highly basic. The N1 nitrogen is amidic (acetylated) and neutral.

-

Hydrophobicity: The 2,4-difluorobenzyl group increases lipophilicity (LogP ~1.5–2.0), making Reversed-Phase Chromatography (RPC) the ideal separation mode.

MS/MS Fragmentation Pathway

In ESI+, the precursor ion forms as [M+H]⁺ . Collision-Induced Dissociation (CID) typically cleaves the C-N bond between the piperazine ring and the benzyl group.

-

Analyte (d0):

-

Precursor: m/z 255.1

-

Primary Product (Quantifier): m/z 127.0 (2,4-difluorobenzyl carbocation).

-

Secondary Product (Qualifier): m/z 129.1 (Acetyl-piperazine cation).

-

-

Internal Standard (d8):

-

Assumption: Deuteration occurs on the piperazine ring.

-

Precursor: m/z 263.1

-

Primary Product: m/z 127.0 (Benzyl group remains unlabeled).

-

Secondary Product: m/z 137.1 (Acetyl-piperazine-d8 cation).

-

Fragmentation Diagram

Caption: ESI+ Fragmentation pathway showing the competitive cleavage yielding the benzyl carbocation (Quantifier) and the piperazine fragment (Qualifier).

Experimental Protocol

Reagents & Materials

-

Reference Standard: 1-Acetyl-4-(2,4-difluorobenzyl)piperazine (>98% purity).

-

Internal Standard: 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 (>98% isotopic purity).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

-

Matrix: Drug-free human plasma (K2EDTA).

Stock Solution Preparation

-

Master Stock (1.0 mg/mL): Dissolve 1 mg of analyte in 1 mL Methanol.

-

IS Stock (1.0 mg/mL): Dissolve 1 mg of d8-IS in 1 mL Methanol.

-

Working IS Solution: Dilute IS Stock to 500 ng/mL in 50:50 ACN:Water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over Protein Precipitation (PPT) for this analyte to minimize phospholipid suppression and improve sensitivity for low-level detection.

Workflow:

-

Aliquot: Transfer 50 µL Plasma into a 1.5 mL tube.

-

Spike: Add 10 µL Working IS Solution.

-

Buffer: Add 50 µL 0.1 M Ammonium Carbonate (pH 9.0) to neutralize the tertiary amine and drive the analyte into the organic phase.

-

Extract: Add 600 µL MTBE (Methyl tert-butyl ether) .

-

Agitate: Vortex for 5 mins; Centrifuge at 10,000 rpm for 5 mins.

-

Dry: Transfer 500 µL supernatant to a clean plate; evaporate under N₂ at 40°C.

-

Reconstitute: Dissolve residue in 100 µL Mobile Phase (80:20 A:B).

Caption: LLE workflow optimized for basic piperazine extraction using pH adjustment.

Instrumental Conditions

Liquid Chromatography (LC)

-

System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

-

Column: Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm).

-

Why CSH? Charged Surface Hybrid particles provide superior peak shape for basic compounds like piperazines under acidic conditions.

-

-

Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

Time (min) %B Curve 0.0 5 Initial 0.5 5 Hold 3.0 95 Linear 4.0 95 Wash 4.1 5 Re-equilibrate | 5.5 | 5 | End |

Mass Spectrometry (MS/MS)

-

Source: ESI Positive Mode.

-

Spray Voltage: 3.5 kV.

-

Gas Temperatures: Source 150°C, Desolvation 400°C.

MRM Table:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |

| Analyte (d0) | 255.1 | 127.0 | 30 | 22 | Quantifier |

| 255.1 | 129.1 | 30 | 18 | Qualifier | |

| IS (d8) | 263.1 | 127.0 | 30 | 22 | Quantifier |

Method Validation (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity , the following validation parameters must be met (based on FDA/EMA guidelines):

Linearity & Sensitivity

-

Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Criterion: r² > 0.99; LLOQ signal-to-noise (S/N) > 10:1.

-

Weighting: 1/x².

Accuracy & Precision

-

QC Levels: Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).

-

Acceptance: Mean concentration within ±15% of nominal (±20% for LLOQ). CV% < 15%.

Matrix Effect (ME) & Recovery

-

Calculation: Compare peak area of post-extraction spiked samples vs. neat solution.

-

Target: ME between 85-115%. The deuterated IS (d8) must track the d0 variation within 5%.

-

Note: If significant suppression is observed at the retention time (RT), adjust the gradient to separate the analyte from the phospholipid elution zone (usually late eluting).

Troubleshooting & Optimization

-

Peak Tailing: Common with piperazines due to silanol interactions.

-

Fix: Ensure Mobile Phase A contains Ammonium Formate (5-10 mM) to compete for silanol sites. Use CSH or BEH column technology.

-

-

Carryover: Sticky fluorinated benzenes can adsorb to injector ports.

-

Fix: Use a strong needle wash (Acetonitrile:Isopropanol:Water:Formic Acid 40:40:20:0.1).

-

-

IS Interference: Check if the d8 IS contains any d0 impurity. The contribution of IS to the d0 channel must be < 20% of the LLOQ.

References

-

US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[2][3][Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]

-

Welz, A., et al. (2021).[4] Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.[4] ResearchGate. (Provides fragmentation data for benzylpiperazines). [Link]

-

Montesano, C., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS.[5] Journal of Mass Spectrometry.[6][7] [Link]

Sources

- 1. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 2. bioagilytix.com [bioagilytix.com]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Application Note: Bioanalytical Assay Development for 1-Acetyl-4-(2,4-difluorobenzyl)piperazine using Deuterated Internal Standards

Introduction & Scope

This Application Note details the development and validation of a high-sensitivity LC-MS/MS assay for the quantitation of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine in biological matrices (rat and human plasma). This molecule, a piperazine derivative characterized by a lipophilic 2,4-difluorobenzyl moiety and a polar acetyl group, serves as a critical model for analyzing piperazine-based impurities, metabolites, or active pharmaceutical ingredients (APIs) such as Lomerizine intermediates.

The protocol utilizes 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 (d8-IS) as the Stable Isotope Labeled (SIL) Internal Standard. The use of a d8-analog is the gold standard for compensating for matrix effects, recovery variations, and ionization suppression. However, the heavy deuteration (8 atoms) introduces specific chromatographic challenges—namely the Deuterium Isotope Effect —which this guide will address.

Key Analytical Challenges Solved

-

Polarity & Retention: Piperazines are basic and polar, often leading to peak tailing on traditional C18 columns.

-

Isotope Effect: The d8-IS is slightly less lipophilic than the analyte, leading to earlier elution (shifted retention time).

-

Sensitivity: Achieving low ng/mL limits of quantitation (LLOQ) requires optimized sample preparation (Liquid-Liquid Extraction).

Molecule Profile & Mechanism

| Feature | Analyte | Internal Standard (IS) |

| Compound Name | 1-Acetyl-4-(2,4-difluorobenzyl)piperazine | 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 |

| Label Position | N/A | Piperazine Ring ( |

| Molecular Formula | ||

| Monoisotopic Mass | ~254.12 Da | ~262.17 Da |

| Ionization (ESI+) | ||

| LogP (Predicted) | ~1.8 (Moderately Lipophilic) | ~1.75 (Slightly lower due to C-D bonds) |

| pKa (Basic N) | ~8.5 (Piperazine Nitrogen) | ~8.5 |

Fragmentation Pathway (Graphviz)

The following diagram illustrates the collision-induced dissociation (CID) pathways used for Multiple Reaction Monitoring (MRM).

Caption: Proposed fragmentation pathway. The primary transition targets the stable 2,4-difluorobenzyl carbocation (m/z 127), which is common to both analyte and IS (assuming d8 labeling is on the piperazine ring).

Experimental Protocol

Stock Solution Preparation

-

Solvent: Methanol (MeOH) or DMSO. Avoid pure water as the free base is lipophilic.

-

Concentration: Prepare primary stocks at 1.0 mg/mL.

-

Storage: -20°C in amber glass vials (light sensitive).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for this assay to remove phospholipids that cause matrix effects.

-

Aliquot: Transfer 50 µL of Plasma into a 1.5 mL tube.

-

IS Spike: Add 10 µL of d8-IS working solution (500 ng/mL in 50:50 MeOH:H2O).

-

Basification: Add 50 µL of 5% Ammonium Hydroxide (NH4OH) .

-

Why? The pKa of the piperazine nitrogen is ~8.5. High pH ensures the molecule is uncharged (neutral), maximizing extraction efficiency into the organic solvent.

-

-

Extraction: Add 600 µL of Ethyl Acetate (EtOAc) or MTBE .

-

Agitation: Vortex vigorously for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.

-

Transfer: Transfer 500 µL of the organic supernatant to a clean plate/tube.

-

Dry Down: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (20% ACN / 80% Water + 0.1% Formic Acid).

LC-MS/MS Conditions

Chromatography (UHPLC):

-

Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex Biphenyl.

-

Why CSH? Charged Surface Hybrid technology provides excellent peak shape for basic compounds (piperazines) using acidic mobile phases, avoiding the need for high-pH buffers that degrade silica columns.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 0.5 | 5 | Divert to Waste |

| 2.5 | 95 | Linear Gradient |

| 3.5 | 95 | Wash |

| 3.6 | 5 | Re-equilibration |

| 5.0 | 5 | End of Run |

Mass Spectrometry (ESI+):

-

Source: Electrospray Ionization (Positive).

-

Capillary Voltage: 2.5 kV.

-

Desolvation Temp: 500°C.

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |

|---|---|---|---|---|---|

| Analyte | 255.1 | 127.1 | 30 | 22 | Quantifier |

| Analyte | 255.1 | 85.1 | 30 | 18 | Qualifier |

| d8-IS | 263.2 | 127.1 | 30 | 22 | Quantifier |

Method Validation & Troubleshooting

The Deuterium Isotope Effect

A critical phenomenon in this assay is the Retention Time (RT) Shift .[1][2] Deuterated compounds often elute earlier than their non-deuterated parents on Reverse Phase (C18) columns because the C-D bond is shorter and less polarizable than the C-H bond, reducing Van der Waals interactions with the stationary phase.[1]

-

Observation: The d8-IS may elute 0.05 – 0.15 min earlier than the Analyte.

-

Risk: If the shift is too large, the IS may not experience the exact same matrix suppression zone as the analyte.

-

Mitigation:

-

Use a shallower gradient to ensure co-elution is maximized.

-

Ensure the integration window for the IS is manually checked during development to prevent peak chopping.

-

Cross-Signal Interference: Verify that the d8-IS does not contain d0-impurities (check CoA). Even 0.5% d0 impurity in the IS will cause a false positive in the Analyte channel (LLOQ interference).

-

Linearity & Sensitivity

-

Linear Range: 1.0 ng/mL to 1000 ng/mL.

-

Weighting:

linear regression. -

Acceptance:

; Accuracy ±15% (±20% at LLOQ).

Bioanalytical Workflow Diagram

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow optimized for basic piperazine recovery.

References

-

US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

- Wang, S., et al. (2007). Deuterium isotope effect on the retention time of deuterated analytes in reversed-phase liquid chromatography. Journal of Chromatography B. [General Principle Reference].

-

Chaves, A. R., et al. (2023).[4] Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05). Pharmaceuticals.[][1][3][6] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ossila.com [ossila.com]

Application Note: Quantitative Bioanalysis of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine in Human Plasma using a Validated UHPLC-MS/MS Method

Abstract

This application note details a robust, sensitive, and high-throughput ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the precise quantification of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine in human plasma. The protocol leverages its stable isotope-labeled (SIL) analogue, 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8, as an internal standard (IS) to ensure the highest degree of accuracy and precision by compensating for matrix effects and procedural variability.[1][2] A straightforward protein precipitation protocol is employed for sample preparation, enabling rapid sample turnaround. The method is validated according to the principles outlined in regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity, making it suitable for regulated pharmacokinetic and toxicokinetic studies in drug development.[3]

Introduction

The quantitative analysis of small molecule drug candidates in complex biological matrices, such as plasma, is a cornerstone of the drug discovery and development process.[4] Accurate measurement of drug concentrations over time is critical for defining a compound's pharmacokinetic (PK) profile, which informs dosing regimens and safety assessments.[5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[4][5][6]

A key challenge in LC-MS/MS-based bioanalysis is mitigating the variability introduced during sample preparation and the potential for ion suppression or enhancement caused by the biological matrix.[2] The most effective strategy to counteract these issues is the use of a stable isotope-labeled internal standard (SIL-IS).[1][7][8] A SIL-IS is chemically and physically almost identical to the analyte, causing it to co-elute chromatographically and experience the same matrix effects and extraction recovery, thereby providing the most reliable correction.[2][7]

This note describes a complete workflow for quantifying 1-Acetyl-4-(2,4-difluorobenzyl)piperazine (Analyte) using 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 (Internal Standard) in human plasma.

Chemical Structures

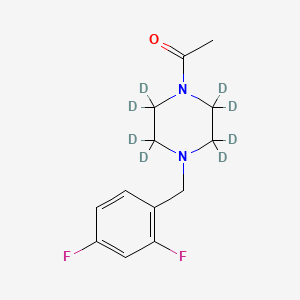

| Compound | Structure |

| 1-Acetyl-4-(2,4-difluorobenzyl)piperazine (Analyte) |  |

| 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 (Internal Standard) |  |

Experimental Protocol

Materials and Reagents

-

Analyte: 1-Acetyl-4-(2,4-difluorobenzyl)piperazine (≥98% purity)

-

Internal Standard (IS): 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 (≥98% purity, 99% isotopic purity)

-

Control Matrix: Human plasma (K2-EDTA)

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade; Formic Acid (FA), reagent grade.

-

Water: Deionized water, 18.2 MΩ·cm

Preparation of Standards and Quality Controls

-

Causality: Preparing accurate stock solutions and subsequent dilutions is fundamental for generating a reliable calibration curve. Using a separate weighing for Quality Control (QC) stock ensures an independent assessment of the curve's accuracy.

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the Analyte and IS into separate 5 mL volumetric flasks. Dissolve and bring to volume with MeOH.

-

QC Stock Solution (1 mg/mL): Prepare a separate Analyte stock solution from an independent weighing.

-

Working Standard Solutions: Serially dilute the primary Analyte stock solution with 50:50 ACN:H₂O to prepare working standards for the calibration curve (CC).

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS primary stock solution with 50:50 ACN:H₂O.

-

Preparation of CC and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, High).

Sample Preparation: Protein Precipitation

-

Causality: Protein precipitation is a rapid and efficient method to remove high-abundance proteins from plasma that can interfere with analysis and damage the UHPLC column.[9][10] Acetonitrile is a highly effective precipitating agent for this purpose.[9][11] Adding the IS at the beginning of the process ensures it accounts for any analyte loss during all subsequent steps.[2]

-

Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS Working Solution (50 ng/mL) to all samples except the double blank.

-

Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.[9]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the clear supernatant to a 96-well plate for analysis.

UHPLC-MS/MS Instrumentation and Conditions

-

Causality: Reversed-phase chromatography on a C18 column is ideal for retaining and separating moderately non-polar small molecules like the target analyte.[8] A gradient elution ensures that the analyte is eluted with a sharp peak shape for optimal sensitivity. Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[5][8]

| Parameter | Condition |

| UHPLC System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Column Temp | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Gradient | 10% B to 95% B over 2.5 min, hold for 0.5 min, return to initial conditions |

| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte: m/z 281.2 → 109.1; IS: m/z 289.2 → 117.1 |

| Ion Source Temp | 550°C |

| Collision Energy | Optimized for specific instrument (e.g., 25 eV) |

Workflow Visualization

The overall experimental process from sample receipt to final data analysis is depicted in the following workflow diagram.

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. longdom.org [longdom.org]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 11. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Fidelity Plasma Extraction Strategies for 1-Acetyl-4-(2,4-difluorobenzyl)piperazine using Deuterated Internal Standards

Executive Summary & Physicochemical Context

The quantification of piperazine derivatives in biological matrices is a cornerstone of pharmacokinetic (PK) profiling for various psychotropic and antifungal candidates. This guide details the sample preparation for 1-Acetyl-4-(2,4-difluorobenzyl)piperazine , a lipophilic, monobasic compound.

Successful analysis relies on the precise use of its stable isotope-labeled analog, 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 (IS) . The d8-IS is not merely a tracking agent; it is the primary compensatory mechanism for the variable ionization suppression caused by plasma phospholipids.

Physicochemical Profile & Extraction Logic

| Property | Characteristic | Impact on Protocol |

| Basic Structure | Tertiary amine on piperazine ring | pKa ~7.8 - 8.2 . Allows for cation-exchange retention (MCX) at acidic pH. |

| Lipophilicity | 2,4-Difluorobenzyl moiety | Moderate LogP. Soluble in organic solvents (MeOH, ACN, EtOAc). |

| Functionality | N-Acetyl group | Reduces polarity compared to free piperazine; eliminates one basic center. |

| Matrix Risk | Plasma Phospholipids | High risk of ion suppression in the 184 m/z range if not removed. |

Internal Standard (IS) Preparation Strategy

Scientific Integrity Check: The d8-IS must be treated to prevent deuterium exchange. While C-D bonds on the piperazine ring are generally stable, avoid storing stock solutions in highly acidic aqueous media for prolonged periods.

Protocol: IS Working Solution

-

Stock Preparation: Dissolve 1 mg of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 in 1 mL of DMSO (1 mg/mL). Store at -20°C.

-

Spiking Solution: Dilute the stock into 50:50 Methanol:Water to achieve a concentration of 500 ng/mL .

-

Why? This concentration should target the geometric mean of your calibration curve to ensure consistent response ratios.

-

Method A: Mixed-Mode Cation Exchange (MCX) SPE

Status: Gold Standard (High Sensitivity, Low Matrix Effect)

Rationale: This method leverages the basic nitrogen of the piperazine ring. By acidifying the plasma, we protonate the analyte (

Workflow Diagram (Graphviz)

Caption: Mixed-Mode Cation Exchange (MCX) workflow designed to isolate basic piperazines from plasma phospholipids.

Detailed Protocol Steps

-

Sample Pre-treatment: Aliquot 200 µL of plasma into a 1.5 mL tube. Add 20 µL of d8-IS working solution . Vortex.

-

Acidification: Add 200 µL of 4% Phosphoric Acid (H3PO4) . Vortex.

-

Mechanism:[1] Lowers pH to ~2-3, ensuring the piperazine nitrogen is fully protonated.

-

-

Conditioning: Use a 30 mg/1 cc Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX or Strata-X-C).

-

Loading: Load the pre-treated sample. Apply slow vacuum (approx. 1 mL/min).

-

Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water.

-

Purpose: Removes salts and proteins; keeps analyte charged.

-

-

Wash 2 (Organic): 1 mL 100% Methanol.

-

Critical Step: This removes neutral interferences and hydrophobic phospholipids. The charged analyte remains bound to the sorbent via ionic interaction.

-

-

Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

-

Mechanism:[1] The high pH neutralizes the piperazine ammonium ion, breaking the ionic bond and releasing the analyte into the organic solvent.

-

-

Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN 80:20).

Method B: Protein Precipitation (PPT)

Status: High Throughput (Screening / High Concentration)

Rationale: While less clean than SPE, PPT is cost-effective. To mitigate matrix effects, we use the d8-IS to track ionization suppression.

Detailed Protocol Steps

-

Aliquot: Transfer 50 µL of plasma to a 96-well plate.

-

Spike: Add 10 µL of d8-IS working solution .

-

Precipitation: Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid) .

-

Note: The formic acid helps solubilize the basic piperazine and prevents occlusion in the protein pellet.

-

-

Agitation: Vortex vigorously for 2 minutes.

-

Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to a fresh plate.

-

Dilution: Add 100 µL of Water (Milli-Q) to the supernatant.

-

Why? Injecting pure ACN can cause peak distortion (solvent effect) on early eluting compounds in Reverse Phase LC.

-

LC-MS/MS Analytical Conditions

To ensure the extraction was successful, the chromatographic method must separate the analyte from any remaining lysophospholipids (which typically elute late).

| Parameter | Setting |

| Column | C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3.0 min |

| Flow Rate | 0.4 - 0.6 mL/min |

| Ionization | ESI Positive Mode ( |

| MRM (Analyte) | Determine experimentally (Likely Parent |

| MRM (d8-IS) | Parent+8 |

Validation & Troubleshooting (Self-Validating Systems)

Matrix Effect Assessment (The "Post-Column Infusion" Test)

To validate that your extraction (Method A or B) is working:

-

Infuse the d8-IS continuously into the MS source via a tee-junction.

-

Inject a "Blank Matrix Extract" (extracted plasma with no drug).

-

Monitor the baseline of the d8-IS.

-

Pass Criteria: No significant dips (suppression) or peaks (enhancement) at the retention time of the analyte.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Recovery (SPE) | Analyte eluting in Wash 2 | Ensure Wash 2 is 100% MeOH (neutral), NOT acidic. The analyte must remain charged during the wash. |

| High Backpressure | Protein clogging | In PPT, ensure centrifugation is >4000g. In SPE, do not let the cartridge dry out between steps. |

| IS Response Drift | Deuterium Exchange | Verify stock solution pH. Ensure d8 label is on the piperazine ring carbons, not exchangeable protons. |

Decision Logic for Method Selection

Caption: Decision matrix for selecting between Protein Precipitation and Solid Phase Extraction based on sensitivity needs.

References

-

US Food and Drug Administration (FDA). (2018).[3][4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

-

Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Retrieved from [Link]

Sources

- 1. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 3. fda.gov [fda.gov]

- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

application in pharmacokinetic studies

Application Note: High-Sensitivity Bioanalytical Method for Clinical Pharmacokinetic Profiling of Midazolam using LC-MS/MS

Executive Summary

This application note details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Midazolam (MDZ) and its primary metabolite, 1'-Hydroxymidazolam (1'-OH-MDZ) , in human plasma.[1][2] Midazolam is the gold-standard in vivo probe substrate for Cytochrome P450 3A4 (CYP3A4) activity. Accurate pharmacokinetic (PK) profiling of MDZ is critical for Drug-Drug Interaction (DDI) studies, particularly when assessing the induction or inhibition potential of new chemical entities (NCEs).

This guide moves beyond standard operation, providing a "self-validating" workflow compliant with the ICH M10 Bioanalytical Method Validation Guideline (2022) . It integrates experimental protocols with downstream Non-Compartmental Analysis (NCA) to bridge the gap between analytical chemistry and clinical pharmacology.

Scientific Rationale & Mechanism

Why Midazolam?

Midazolam is exclusively metabolized by CYP3A4/5. Changes in its PK parameters (specifically AUC and

-

Mechanism:

-

The Challenge: In "microdosing" studies (Phase 0) or potent inhibition studies, plasma concentrations may drop below 100 pg/mL. Standard UV-HPLC is insufficient; LC-MS/MS with Multiple Reaction Monitoring (MRM) is required for high selectivity and sensitivity (LLOQ

10 pg/mL).

Bioanalytical Workflow Diagram

The following diagram outlines the critical path from sample collection to PK parameter generation.

Figure 1: End-to-End Bioanalytical Workflow for Pharmacokinetic Assessment.

Experimental Protocol

Materials & Reagents

-

Analytes: Midazolam (MDZ), 1'-Hydroxymidazolam (1'-OH-MDZ).[1][2][3]

-

Internal Standard (IS): Midazolam-d4 (Deuterated analog to compensate for matrix effects).

-

Matrix: Human Plasma (K2EDTA).[4]

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Methyl tert-butyl ether (TBME).

Sample Preparation (Liquid-Liquid Extraction)

LLE is chosen over Protein Precipitation (PPT) to minimize matrix effects (phospholipids) and maximize sensitivity.

-

Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.

-

IS Spiking: Add 20 µL of IS working solution (50 ng/mL Midazolam-d4 in 50:50 MeOH:H2O). Vortex for 10 sec.

-

Buffering: Add 100 µL of 50 mM Ammonium Acetate (pH 9.0) to alkalize the sample (ensures MDZ is uncharged for organic extraction).

-

Extraction: Add 1.0 mL of TBME (tert-Butyl methyl ether).

-

Agitation: Shake/Vortex vigorously for 10 min.

-

Phase Separation: Centrifuge at 4,000 x g for 10 min at 4°C.

-

Transfer: Transfer 800 µL of the organic supernatant (top layer) to a clean 96-well plate or glass tubes.

-

Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (80:20 Water:MeOH + 0.1% FA). Vortex and centrifuge.[4][5]

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial Hold |

| 0.50 | 10 | Load |

| 2.50 | 90 | Elution Ramp |

| 3.00 | 90 | Wash |

| 3.10 | 10 | Re-equilibration |

| 4.00 | 10 | Stop |

Mass Spectrometry (Triple Quadrupole)

MRM Transitions:

| Analyte | Precursor Ion (

Method Validation (ICH M10 Compliance)

To ensure the data is regulatory-grade, the following validation parameters must be met.

Specificity & Selectivity

-

Protocol: Analyze blank plasma from 6 individual donors (including lipemic and hemolyzed sources).

-